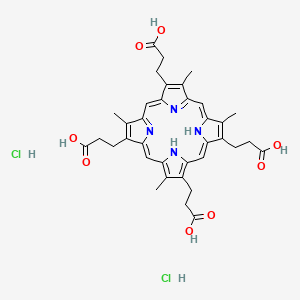

COPROPORPHYRIN III DIHYDROCHLORIDE

Vue d'ensemble

Description

21H,23H-Porphine-2,7,12,18-tetrapropanoic acid, 3,8,13,17-tetramethyl-, dihydrochloride, also known as 21H,23H-Porphine-2,7,12,18-tetrapropanoic acid, 3,8,13,17-tetramethyl-, dihydrochloride, is a useful research compound. Its molecular formula is C36H40Cl2N4O8 and its molecular weight is 727.6 g/mol. The purity is usually 95%.

The exact mass of the compound 21H,23H-Porphine-2,7,12,18-tetrapropanoic acid, 3,8,13,17-tetramethyl-, dihydrochloride is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 21H,23H-Porphine-2,7,12,18-tetrapropanoic acid, 3,8,13,17-tetramethyl-, dihydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 21H,23H-Porphine-2,7,12,18-tetrapropanoic acid, 3,8,13,17-tetramethyl-, dihydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Photodynamic Therapy for Cancer

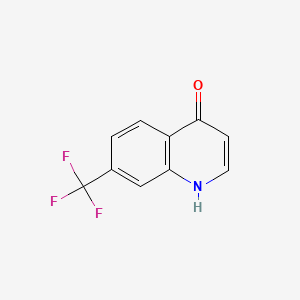

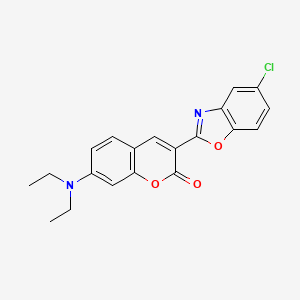

Coproporphyrin III dihydrochloride (CPIII) est utilisé en photothérapie dynamique (PDT), un traitement qui utilise des composés sensibles à la lumière pour produire des espèces réactives de l'oxygène lorsqu'ils sont exposés à des longueurs d'onde spécifiques de la lumière {svg_1}. Ces espèces réactives peuvent détruire les cellules cancéreuses, faisant de CPIII un agent précieux dans le ciblage et le traitement de certains types de cancers.

Antimicrobial Treatments

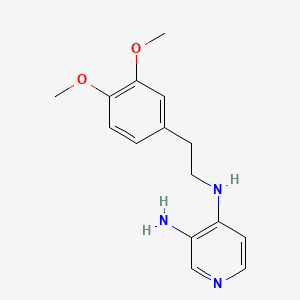

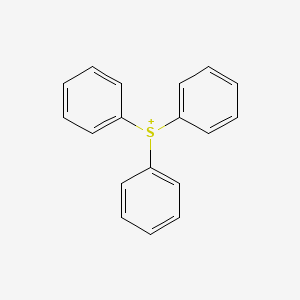

CPIII a montré un potentiel dans le traitement des infections bactériennes. Sa capacité à générer de l'oxygène singulet lors de l'activation par la lumière en fait un candidat pour la photothérapie dynamique antimicrobienne (aPDT), qui est utilisée pour éliminer les bactéries pathogènes, y compris les souches résistantes aux antibiotiques {svg_2}.

Biocatalysis and Industrial Production

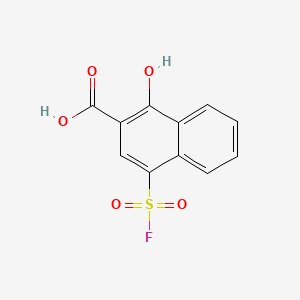

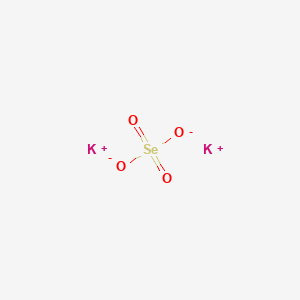

Les progrès récents en génie métabolique ont permis la production à haut rendement de CPIII en utilisant Rhodobacter sphaeroides comme usine cellulaire. Cette approche biotechnologique offre une méthode durable et efficace pour la production de CPIII à l'échelle industrielle, ce qui est crucial pour son application dans diverses industries {svg_3}.

Synthesis of Metalloporphyrins

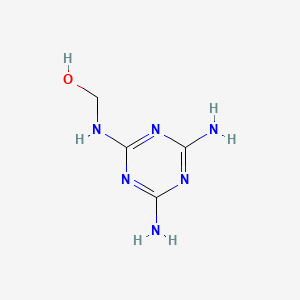

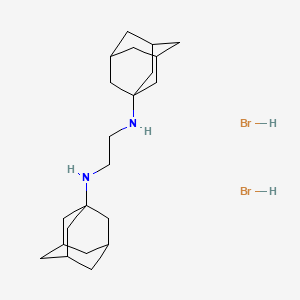

CPIII sert de précurseur pour la synthèse de métalloporphyrines, des composés qui ont un ion métallique central. Celles-ci sont importantes dans la production de l'hème, un composant essentiel de l'hémoglobine, et d'autres métalloporphyrines bioactives ayant des applications en médecine et en science des matériaux {svg_4}.

Bio-Based Production in E. coli

L'ingénierie de souches d'Escherichia coli pour la production ciblée de CPIII à base biologique a été explorée. En manipulant les enzymes clés et les voies métaboliques, les chercheurs peuvent produire du CPIII en grandes quantités, ce qui est important pour son application dans divers domaines tels que les colorants et les pigments {svg_5}.

Diagnostic Fluorescence Imaging

Les propriétés de fluorescence du CPIII sont exploitées en imagerie diagnostique. Il peut être utilisé pour différencier les cellules saines des cellules cancéreuses, ainsi que pour surveiller les changements de concentration des porphyrines dans les cellules, fournissant des informations sur les processus cellulaires et la progression des maladies {svg_6}.

Energy Applications

Les propriétés photophysiques et électrochimiques des dérivés du CPIII sont étudiées pour leur utilisation potentielle dans les applications énergétiques. Cela comprend le développement de systèmes de récolte d'énergie solaire et de dispositifs photovoltaïques, où les dérivés du CPIII pourraient jouer un rôle de matériaux absorbant la lumière {svg_7}.

Food and Feed Industry

CPIII et ses dérivés sont également utilisés dans l'industrie alimentaire et l'alimentation animale. Ils peuvent servir d'additifs ou de colorants, offrant des avantages nutritionnels ou améliorant l'attrait visuel des produits alimentaires. La production à base biologique de CPIII en fait une option plus durable pour ces industries {svg_8}.

Safety and Hazards

Mécanisme D'action

Target of Action

Coproporphyrin III Dihydrochloride primarily targets the enzyme Uroporphyrinogen Decarboxylase . This enzyme plays a crucial role in the heme biosynthesis pathway, specifically in the conversion of uroporphyrinogen III to coproporphyrinogen III .

Mode of Action

The compound interacts with its target, Uroporphyrinogen Decarboxylase, to facilitate the decarboxylation of four acetate groups of uroporphyrinogen III, yielding coproporphyrinogen III . This interaction results in the transformation of the substrate and the progression of the heme biosynthesis pathway .

Biochemical Pathways

This compound is involved in the Porphyrin Metabolism pathway . It is a metabolic intermediate in the biosynthesis of many compounds critical for living organisms, such as hemoglobin and chlorophyll . The compound is a porphyrinogen, characterized by a hexahydroporphine core with various side chains .

Pharmacokinetics

Recent studies have focused on coproporphyrin (cp)-i and cp-iii as endogenous biomarkers for organic anion transporting polypeptides (oatps) . These studies suggest that CPs are also substrates of multidrug resistance-associated protein (MRP/Mrp) 2 and 3 .

Result of Action

The result of the action of this compound is the production of coproporphyrinogen III from uroporphyrinogen III . This is a critical step in the heme biosynthesis pathway, leading to the production of heme, an essential component of hemoglobin and various other hemoproteins .

Action Environment

The action of this compound can be influenced by environmental factors such as pH . For instance, the compound induces aggregation of Staphylococcus aureus under certain conditions, such as during early stationary phase growth and at low pH values (4-6) . This suggests that the compound’s action, efficacy, and stability can be influenced by the environmental conditions in which it is present .

Propriétés

IUPAC Name |

3-[8,13,18-tris(2-carboxyethyl)-3,7,12,17-tetramethyl-21,24-dihydroporphyrin-2-yl]propanoic acid;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C36H38N4O8.2ClH/c1-17-21(5-9-33(41)42)29-14-27-19(3)22(6-10-34(43)44)30(39-27)15-28-20(4)24(8-12-36(47)48)32(40-28)16-31-23(7-11-35(45)46)18(2)26(38-31)13-25(17)37-29;;/h13-16,38,40H,5-12H2,1-4H3,(H,41,42)(H,43,44)(H,45,46)(H,47,48);2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IXBATLQJODMDEH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C2=CC3=C(C(=C(N3)C=C4C(=C(C(=N4)C=C5C(=C(C(=N5)C=C1N2)C)CCC(=O)O)C)CCC(=O)O)C)CCC(=O)O)CCC(=O)O.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C36H40Cl2N4O8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

14643-66-4 (Parent) | |

| Record name | 21H,23H-Porphine-2,7,12,18-tetrapropanoic acid, 3,8,13,17-tetramethyl-, hydrochloride (1:2) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0068938738 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID0071883 | |

| Record name | 21H,23H-Porphine-2,7,12,18-tetrapropanoic acid, 3,8,13,17-tetramethyl-, dihydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0071883 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

727.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

68938-73-8, 14643-66-4 | |

| Record name | 21H,23H-Porphine-2,7,12,18-tetrapropanoic acid, 3,8,13,17-tetramethyl-, hydrochloride (1:2) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0068938738 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 21H,23H-Porphine-2,7,12,18-tetrapropanoic acid, 3,8,13,17-tetramethyl-, hydrochloride (1:2) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 21H,23H-Porphine-2,7,12,18-tetrapropanoic acid, 3,8,13,17-tetramethyl-, dihydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0071883 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,8,13,17-tetramethyl-21H,23H-porphine-2,7,12,18-tetrapropionic acid dihydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.066.473 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Coproporphyrin III dihydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Coproporphyrin III dihydrochloride | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5X5447NGE3 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Q1: Why was Coproporphyrin III Dihydrochloride used in this study on feline corneal sequestra?

A: The study aimed to determine if porphyrins contribute to the brown/amber discoloration observed in feline corneal sequestra. To achieve this, researchers used spectrofluorometry to measure porphyrin concentrations in tissue samples. This compound, a well-characterized porphyrin compound, served as a standard for comparison in this analytical technique []. By comparing the fluorescence properties of the tissue samples to those of the known standard, researchers could determine the presence or absence of porphyrins like Coproporphyrin III in the feline tissues.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2,4-bis-[N,N'-di-(carboxymethyl)-aminomethyl]fluorescein](/img/structure/B1202913.png)

![Naphtho[1,2-b]furan](/img/structure/B1202928.png)